Methyl 3,4-O-Isopropylidene-D-lyxonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

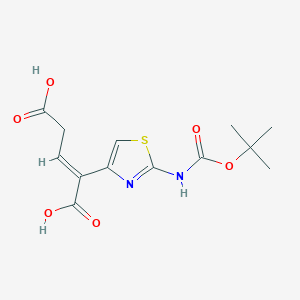

Methyl 3,4-O-Isopropylidene-D-lyxonate is a widely used compound, aiding in studying diverse diseases and conditions encompassing cancer, cardiovascular ailments, and intricate neurological disorders . It is also used to prepare a dihydrofuran substrate in the total synthesis of (-)-echinosporin .

Synthesis Analysis

Methyl 3,4-O-Isopropylidene-D-lyxonate is a sugar-derived chiral building block . It is used in the total synthesis of (-)-echinosporin, where it serves as a dihydrofuran substrate .Molecular Structure Analysis

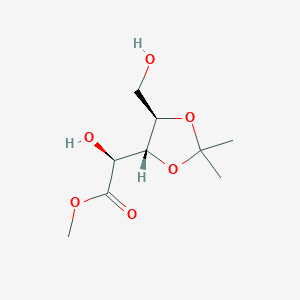

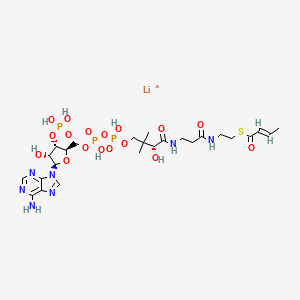

The molecular formula of Methyl 3,4-O-Isopropylidene-D-lyxonate is C9H16O6 . Its average mass is 220.220 Da, and its monoisotopic mass is 220.094681 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 3,4-O-Isopropylidene-D-lyxonate, such as its melting point, boiling point, and density, are not detailed in the available resources .Scientific Research Applications

Synthesis of Branched-chain 2-deoxy Sugars

Methyl 3,4-O-Isopropylidene-D-lyxonate has been used in the synthesis of branched-chain 2-deoxy sugars . The Wittig reaction was applied to methyl 3,4-O-isopropylidene-β-D-erythro-pentopyranosid-2-ulose, leading to the production of unsaturated sugar derivatives .

Preparation of 2-C-methylpentoside Derivatives

The compound has been used in the preparation of two novel isomeric 2-C-methylpentoside derivatives . This was achieved through the condensation of methylenetriphenylphosphorane with a 2-keto sugar derivative .

Synthesis of Nucleosides of 2-deoxy-2-C-methylpentoses

Attempts have been made to utilize Methyl 3,4-O-Isopropylidene-D-lyxonate in the synthesis of nucleosides of 2-deoxy-2-C-methylpentoses . However, these attempts were unsuccessful .

Oxidation Studies

The compound has been used in oxidation studies . For instance, oxidation of methyl 3,4-O-isopropylidene-P-D-arabinopyranoside with ruthenium tetroxide yielded methyl 3,4-O-isopropylidene-~-~-erythro-pentopyranosid-2-~1lose .

Preparation of Dihydrofuran Substrate

Methyl 3,4-O-Isopropylidene-D-lyxonate has been used to prepare a dihydrofuran substrate in the total synthesis of (-)-echinosporin .

Commercial Availability

The compound is commercially available and can be purchased for use in various research applications .

properties

IUPAC Name |

methyl (2S)-2-hydroxy-2-[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-5(4-10)7(15-9)6(11)8(12)13-3/h5-7,10-11H,4H2,1-3H3/t5-,6+,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSNEUMZNDKSTN-VQVTYTSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C(=O)OC)O)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)[C@@H](C(=O)OC)O)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654526 |

Source

|

| Record name | Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-O-Isopropylidene-D-lyxonate | |

CAS RN |

359437-02-8 |

Source

|

| Record name | Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)

![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)